molecular formula C21H19N5O3S3 B2818322 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-75-4

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2818322
CAS No.: 899941-75-4
M. Wt: 485.6
InChI Key: SSGKHCHHCQPHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzothiazole-based sulfonamide derivative characterized by:

  • Benzothiazole core: Substituted with a methylthio (-SMe) group at the 4-position.
  • Sulfamoyl group: Modified with two 2-cyanoethyl (-CH2CN) moieties.
  • Benzamide linkage: Connects the sulfamoyl group to the benzothiazole ring.

Its design aligns with trends in medicinal chemistry to optimize solubility (via cyano groups) and target binding (via sulfur-containing heterocycles).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S3/c1-30-17-5-2-6-18-19(17)24-21(31-18)25-20(27)15-7-9-16(10-8-15)32(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGKHCHHCQPHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide , with CAS number 899941-75-4 , is a novel sulfamoyl derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19N5O3S3
  • Molecular Weight : 485.6 g/mol
  • Structure : The compound features a benzamide core with sulfamoyl and thiazole substitutions, contributing to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the sulfamoyl group enhances its reactivity and potential for binding to target proteins, which may lead to inhibition or modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising results against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Research has suggested that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . The structural components of this compound may similarly contribute to these effects.

Study 1: Antimycobacterial Evaluation

In a study evaluating the antitubercular activity of various sulfamoyl derivatives, compounds similar to this compound were tested against Mycobacterium tuberculosis strains. Results showed that several derivatives exhibited significant inhibition at concentrations as low as 6.25 µg/mL, highlighting the potential of this class of compounds in treating tuberculosis .

Study 2: Acetylcholinesterase Inhibition

Another area of investigation involved the inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds demonstrated effective AChE inhibition, suggesting that this compound could be explored for neuroprotective applications .

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AntitubercularMycobacterium tuberculosis6.25 µg/mL
AcetylcholinesteraseHuman AChEIC50 = 2.7 µM
AnticancerVarious cancer cell linesVaries (low micromolar)

Scientific Research Applications

Antimicrobial Activity
Research indicates that compounds structurally similar to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. A study evaluating the antitubercular activity of sulfamoyl derivatives reported significant inhibition at concentrations as low as 6.25 µg/mL, highlighting their potential in treating tuberculosis .

Anticancer Activity
Benzothiazole derivatives, including this compound, are noted for their anticancer properties. They may induce apoptosis and cause cell cycle arrest in tumor cells. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . This suggests that this compound could similarly affect cancer cell lines.

Neuroprotective Applications
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. Compounds with similar scaffolds have demonstrated effective inhibition of acetylcholinesterase, suggesting that this compound may be explored for neuroprotective applications .

Study 1: Antimycobacterial Evaluation

In a study focused on the antitubercular activity of sulfamoyl derivatives, several compounds were tested against Mycobacterium tuberculosis. Results showed significant inhibition at concentrations as low as 6.25 µg/mL, emphasizing the potential of this class of compounds in combating tuberculosis .

Study 2: Acetylcholinesterase Inhibition

Research on acetylcholinesterase inhibition highlighted how compounds with similar structures effectively inhibit this enzyme. This inhibition is crucial for developing treatments for neurodegenerative diseases. The findings suggest that this compound could be a candidate for further exploration in neuroprotection .

Data Table: Biological Activities

Activity Type Description Reference
AntimicrobialSignificant inhibition against Mycobacterium tuberculosis at low concentrations
AnticancerInduces apoptosis and inhibits tumor cell proliferation
NeuroprotectivePotential acetylcholinesterase inhibitor

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / ID Core Structure Substituents on Core Sulfamoyl Group Modifications Key Structural Features Reference
Target Compound Benzothiazole 4-(methylthio) N,N-bis(2-cyanoethyl) High polarity due to cyano groups
4-(N-butyl-N-ethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide Benzothiazole 4-(methylthio) N-butyl, N-ethyl Increased lipophilicity
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-oxadiazol-2-yl)benzamide Oxadiazole 5-(2-(methylthio)phenyl) N,N-bis(2-cyanoethyl) Oxadiazole core alters ring electronics
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Thiazole 4-(2,5-dimethylphenyl) Piperidin-1-yl Smaller heterocycle; bulky aryl group
N-(3-ethyl-6-methylbenzothiazol-2-ylidene)-4-(bis(2-cyanoethyl)sulfamoyl)benzamide Benzothiazole (Z-isomer) 3-ethyl, 6-methyl N,N-bis(2-cyanoethyl) Tautomerism influences geometry

Key Observations :

  • Core Heterocycle : Benzothiazole (target) vs. oxadiazole () or thiazole (). Benzothiazole’s extended aromatic system may enhance π-π stacking in biological targets compared to smaller heterocycles.
  • Substituents : Methylthio (-SMe) at the 4-position (target) vs. ethyl/methyl () or dimethylphenyl (). The -SMe group’s electron-donating properties could modulate electronic interactions with enzymes.
  • Sulfamoyl Modifications: Cyanoethyl groups (target) introduce polarity and hydrogen-bonding capacity, whereas alkyl (e.g., butyl/ethyl in ) or piperidine () groups increase lipophilicity.

Physicochemical Properties

Property Target Compound 4-(N-butyl-N-ethylsulfamoyl) Analog () Oxadiazole Derivative ()
Molecular Weight ~496.56 g/mol (calculated) ~496.56 g/mol (similar) 496.56 g/mol (identical)
Polarity High (cyano groups) Moderate (alkyl chains) High (cyano + oxadiazole)
Melting Point Not reported Likely >200°C (based on analogs) 234.6–238.2°C ()
Synthetic Yield Not reported ~34–72% (CuAAC reactions) 53–72% (Suzuki coupling)

Notes:

  • Melting points for benzothiazole derivatives in range from 99.9°C to 177.2°C, suggesting substituents critically influence thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a sulfamoylbenzamide precursor with a substituted benzo[d]thiazole derivative. Key steps include:

  • Sulfamoylation : Reaction of benzamide intermediates with bis(2-cyanoethyl)amine under controlled sulfonyl chloride activation .
  • Thiazole coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzo[d]thiazole moiety .
  • Critical parameters : Solvent polarity (DMF or DCM), temperature (0–25°C), and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
    • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., sulfamoyl protons at δ 3.2–3.5 ppm; thiazole C=S stretching at 1250 cm⁻¹ in IR) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₃H₂₂N₄O₃S₃: calc. 526.08 Da) .
  • X-ray crystallography : For absolute configuration determination, though crystallization challenges may require vapor diffusion methods .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • In vitro screening :

  • Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
    • Controls : Include standard agents (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out solvent effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

  • SAR strategies :

  • Substituent variation : Replace the methylthio group on the thiazole with ethoxy or nitro groups to assess electronic effects on target binding .
  • Sulfamoyl modification : Compare bis(2-cyanoethyl) vs. bis(2-chloroethyl) sulfamoyl groups for solubility and cytotoxicity trade-offs .
    • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time across labs .
  • Metabolic stability : Test compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .
    • Cross-validation : Replicate studies in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Preclinical optimization :

  • Pharmacokinetics : Assess plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes .
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility (<10 µg/mL in PBS) .
    • In vivo models : Start with zebrafish xenografts for rapid toxicity/efficacy screening before murine models .

Q. What computational tools are suitable for predicting target interactions and off-target risks?

  • In silico methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
  • Off-target profiling : SwissTargetPrediction to assess adenosine receptor or cytochrome P450 affinities .
    • Validation : Confirm docking results with SPR or thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.